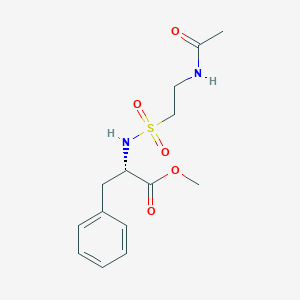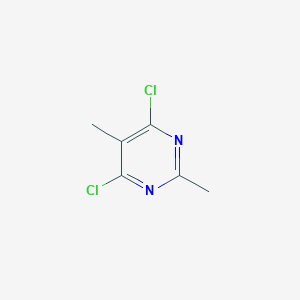
Tributyl(4-cyanobenzyl)phosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(4-cyanobenzyl)phosphonium bromide is a chemical compound with the molecular formula C20H33BrNP and a molar mass of 398.36 g/mol . It is a phosphonium-based ionic liquid, which is known for its thermal and chemical stability . This compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(4-cyanobenzyl)phosphonium bromide typically involves the reaction of tributylphosphine with 4-cyanobenzyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Tributylphosphine+4-cyanobenzyl bromide→Tributyl(4-cyanobenzyl)phosphonium bromide
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of phosphonium-based ionic liquids in industrial processes is advantageous due to their relatively low cost of synthesis and high thermal stability .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(4-cyanobenzyl)phosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: The compound can participate in substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of various phosphonium salts.
Applications De Recherche Scientifique
Tributyl(4-cyanobenzyl)phosphonium bromide has diverse applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its ionic liquid properties.
Biology: The compound is employed in the extraction and purification of biological molecules.
Industry: The compound is used in separation processes, such as metal ion extraction and gas adsorption.
Mécanisme D'action
The mechanism by which tributyl(4-cyanobenzyl)phosphonium bromide exerts its effects involves its interaction with molecular targets and pathways. As an ionic liquid, it can stabilize reactive intermediates and facilitate various chemical transformations. The phosphonium ion interacts with nucleophiles and electrophiles, enabling a wide range of reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(carboxymethyl)phosphonium bromide
- Tributyl(methyl)phosphonium bromide
- Tetrabutylphosphonium bromide
Uniqueness
Tributyl(4-cyanobenzyl)phosphonium bromide is unique due to the presence of the 4-cyanobenzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other phosphonium-based ionic liquids and suitable for specialized applications in scientific research and industry .
Propriétés
IUPAC Name |
tributyl-[(4-cyanophenyl)methyl]phosphanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NP.BrH/c1-4-7-14-22(15-8-5-2,16-9-6-3)18-20-12-10-19(17-21)11-13-20;/h10-13H,4-9,14-16,18H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJXHMOAONNTER-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C#N.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BrNP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380220 |
Source


|
| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140141-42-0 |
Source


|
| Record name | tributyl(4-cyanobenzyl)phosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
![(1R,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(3,4,5-trimethoxyphenyl)propan-1-ol](/img/structure/B159419.png)




